6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one
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Overview
Description
6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one is a heterocyclic compound that features an indolizine core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the nitrophenylamino group enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one typically involves the reaction of 4-nitroaniline with a suitable indolizine precursor. One common method involves the cyclization of a precursor such as 2-(4-nitrophenylamino)acetaldehyde with a suitable base under controlled conditions. The reaction is usually carried out in a polar solvent like ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one undergoes various chemical reactions, including:
Oxidation: The nitrophenylamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Introduction of halogen or nitro groups at specific positions on the indolizine ring.
Scientific Research Applications
6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets. The nitrophenylamino group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The indolizine core structure allows for binding to various proteins, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share a similar core structure but differ in their functional groups and biological activities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione and prolinol have similar ring structures but exhibit different chemical properties and applications.
Uniqueness
6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one is unique due to the presence of the nitrophenylamino group, which imparts distinct reactivity and potential biological activity. This compound’s ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable chemical entity.
Properties
CAS No. |
612065-07-3 |
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Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
6-(4-nitroanilino)-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C14H13N3O3/c18-14-13(8-7-11-2-1-9-16(11)14)15-10-3-5-12(6-4-10)17(19)20/h3-8,15H,1-2,9H2 |
InChI Key |
PKDVFMHYWCIFAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C(=O)N2C1)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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